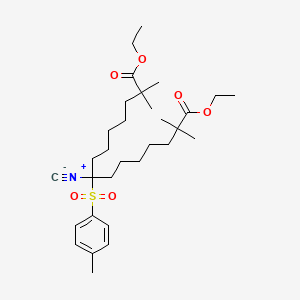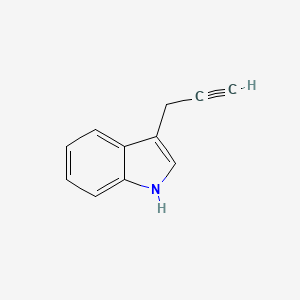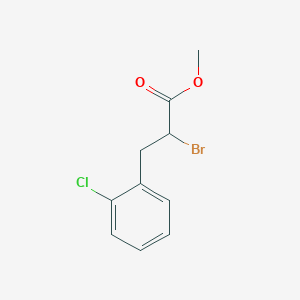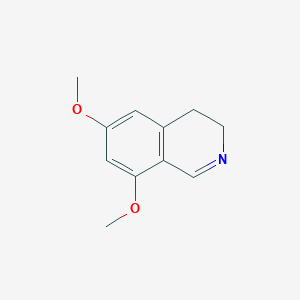
6,8-Dimethoxy-3,4-dihydroisoquinoline
Overview
Description
Synthesis Analysis
The synthesis of 6,8-Dimethoxy-3,4-dihydroisoquinoline involves several methods. One common approach is the reaction of 1,2,3,4-tetrahydroisoquinoline with p-toluenesulfonic acid monohydrate in the presence of acetic anhydride . This reaction leads to the formation of the desired compound. Researchers have also explored alternative synthetic routes using different reagents and conditions .
Chemical Reactions Analysis
Scientific Research Applications
Chemical Reactions and Properties
- Partial O-Demethylation: 6,8-Dimethoxy-3,4-dihydroisoquinoline undergoes partial O-demethylation through controlled acid hydrolysis, leading to the formation of monophenols. This process demonstrates selective cleavage at different methoxyl groups depending on the isomer involved (Brossi & Teitel, 1970).
- Photophysical Properties: The photophysical properties of 6,8-Dimethoxy-3,4-dihydroisoquinoline solutions are influenced by acid-base interactions. These properties are linked to emission centers formed by solvated initial molecules and their protonated cationic forms (Dubouski et al., 2006).
Synthesis and Applications
- Novel Reactions: The compound participates in novel reactions with various electron-deficient olefins, leading to the formation of cycloadducts through 'one-pot' generation and cycloaddition of 1,3- and 1,4-dipoles (Nyerges et al., 2005).
- Enantioselective Synthesis: It can be used in the enantioselective synthesis of various alkaloids, such as tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, demonstrating its utility in the preparation of complex natural products (Blank & Opatz, 2011).
Pharmacological Applications
- Cytotoxicity and Docking Simulation: Compounds derived from 6,8-Dimethoxy-3,4-dihydroisoquinoline showed potential cytotoxic effects against various cancer cell lines. These compounds were evaluated through docking simulation for their interaction with proteins involved in cancer cell apoptosis (Saleh et al., 2020).
Molecular Interactions and Structural Analysis
- Tautomeric Conversions: The structure of 6,8-Dimethoxy-3,4-dihydroisoquinoline derivatives and their tautomeric conversions have been studied, providing insights into their molecular conformation and electron distribution (Davydov et al., 1995).
Extraction from Natural Sources
- Extraction from Ancistrocladus tectorius: 6,8-Dimethoxy-3,4-dihydroisoquinoline has been extracted from the bark of Ancistrocladus tectorius, a natural source, along with other isoquinoline alkaloids. This highlights its occurrence in the natural environment and potential for natural product research (Montagnac et al., 1995).
properties
IUPAC Name |
6,8-dimethoxy-3,4-dihydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-13-9-5-8-3-4-12-7-10(8)11(6-9)14-2/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINJJMVDTROKAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=NCC2)C(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethoxy-3,4-dihydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



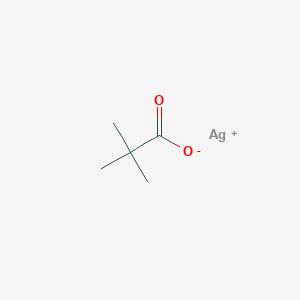
![8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline](/img/structure/B3330693.png)
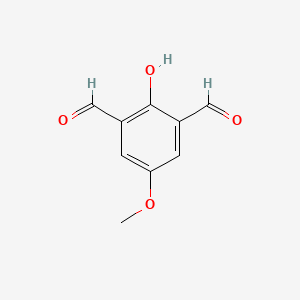
![(6-Nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol](/img/structure/B3330706.png)
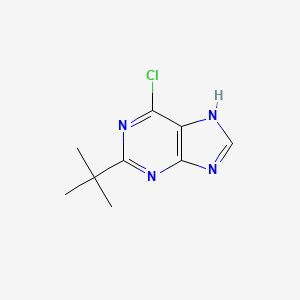
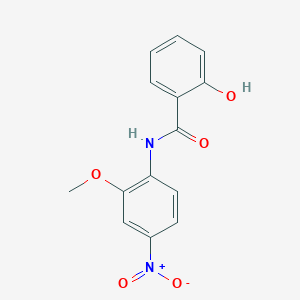
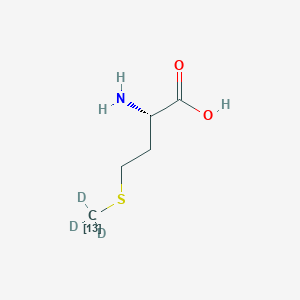
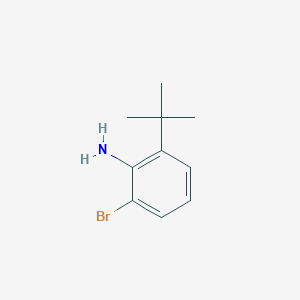
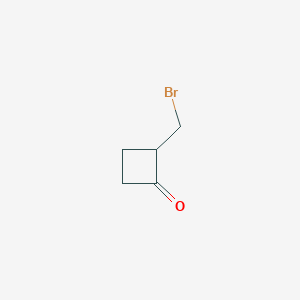
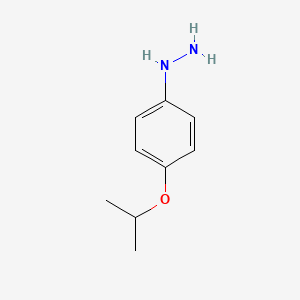
![4-Chloro-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B3330742.png)
